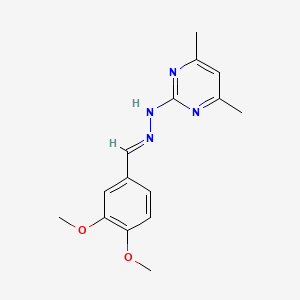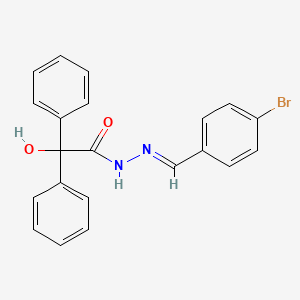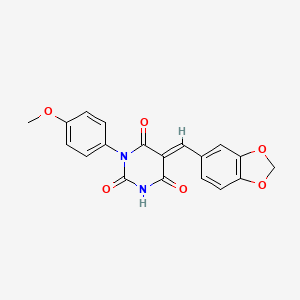
(2,4-dimethoxyphenyl)(3-piperidinyl)methanone hydrochloride
Vue d'ensemble
Description
(2,4-dimethoxyphenyl)(3-piperidinyl)methanone hydrochloride, also known as DPMC, is a chemical compound that is used in scientific research for its unique properties and potential applications. DPMC is a white crystalline powder that is soluble in water and other solvents. This compound has gained significant attention due to its potential use in the development of new drugs and treatments for various diseases.
Mécanisme D'action
The mechanism of action of (2,4-dimethoxyphenyl)(3-piperidinyl)methanone hydrochloride is not fully understood, but it is believed to act on various receptors and channels in the body. It has been shown to bind to the mu-opioid receptor, which is involved in pain perception and modulation. (2,4-dimethoxyphenyl)(3-piperidinyl)methanone hydrochloride also appears to modulate the activity of certain ion channels, which may contribute to its analgesic and anticonvulsant effects.
Biochemical and Physiological Effects:
Studies have shown that (2,4-dimethoxyphenyl)(3-piperidinyl)methanone hydrochloride has a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, as well as to have anticonvulsant effects. (2,4-dimethoxyphenyl)(3-piperidinyl)methanone hydrochloride has also been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2,4-dimethoxyphenyl)(3-piperidinyl)methanone hydrochloride in lab experiments is its unique properties and potential applications. It has been shown to have a wide range of biological effects, making it a versatile compound for research purposes. However, one limitation of using (2,4-dimethoxyphenyl)(3-piperidinyl)methanone hydrochloride is its potential toxicity and side effects, which must be carefully monitored in lab experiments.
Orientations Futures
There are many potential future directions for research involving (2,4-dimethoxyphenyl)(3-piperidinyl)methanone hydrochloride. One area of interest is the development of new drugs and treatments for pain and inflammation-related disorders. (2,4-dimethoxyphenyl)(3-piperidinyl)methanone hydrochloride may also have potential applications in the treatment of neurodegenerative diseases and cancer. Further studies are needed to fully understand the mechanism of action of (2,4-dimethoxyphenyl)(3-piperidinyl)methanone hydrochloride and its potential applications in medicine.
Applications De Recherche Scientifique
(2,4-dimethoxyphenyl)(3-piperidinyl)methanone hydrochloride has been extensively studied for its potential use in the development of new drugs and treatments for various diseases. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties, making it a promising candidate for the treatment of conditions such as chronic pain, epilepsy, and inflammation-related disorders. (2,4-dimethoxyphenyl)(3-piperidinyl)methanone hydrochloride has also been investigated for its potential use in cancer therapy, as it has been shown to inhibit the growth of certain cancer cells.
Propriétés
IUPAC Name |
(2,4-dimethoxyphenyl)-piperidin-3-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-17-11-5-6-12(13(8-11)18-2)14(16)10-4-3-7-15-9-10/h5-6,8,10,15H,3-4,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMKQWNQGRTRHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2CCCNC2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethoxyphenyl)-piperidin-3-ylmethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[4-(dipropylamino)benzylidene]hexanohydrazide](/img/structure/B3839304.png)

![ethyl 2-[4-(dipropylamino)benzylidene]hydrazinecarboxylate](/img/structure/B3839323.png)

![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[4-(octyloxy)phenyl]acrylonitrile](/img/structure/B3839334.png)

![N'-({[(4-chlorophenyl)amino]carbonyl}oxy)-N,N-diethyl-4-nitrobenzenecarboximidamide](/img/structure/B3839367.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,4-dichlorophenyl)acrylonitrile](/img/structure/B3839372.png)
![2-butyryl-3-methoxy-7H-benzo[de]anthracen-7-one](/img/structure/B3839378.png)

![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(5-bromo-2-furyl)acrylonitrile](/img/structure/B3839389.png)


